TSHR Antagonist Potency: Head-to-Head Comparison with SYD5115 in FRTL-5 Cells
The target compound demonstrates TSHR antagonist activity with an IC50 of 48 nM against rat TSHR in FRTL-5 cells under basal conditions, and an IC50 of 22 nM when challenged with the stimulatory monoclonal antibody M22 [1]. Its closest structural analog, SYD5115, exhibits a comparable M22-induced cAMP inhibition IC50 of 22 nM in the same FRTL-5 cell system [2]. This comparable potency profile, despite distinct core scaffolds (benzoxepinothiazole for the target compound versus a fluorinated benzamide derivative for SYD5115), positions the target compound as an alternative chemotype with equivalent functional antagonism at the TSHR.
| Evidence Dimension | TSHR antagonist potency (M22-induced cAMP inhibition) |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | SYD5115: IC50 = 22 nM |
| Quantified Difference | Equivalent potency (0 nM difference in IC50 value) |
| Conditions | Rat FRTL-5 thyrocytes, M22 monoclonal antibody stimulation, Eu-cAMP TR-FRET assay, 2-hour incubation |
Why This Matters
Equivalent potency across distinct chemotypes provides researchers with scaffold diversification options to mitigate intellectual property constraints or address compound-specific formulation limitations while maintaining target engagement.
- [1] BindingDB. BDBM50614108. IC50 = 22 nM (rat TSHR, M22-induced cAMP inhibition, FRTL-5 cells). View Source
- [2] MedChemExpress. SYD5115 Product Datasheet. IC50 = 22 nM (M22-induced cAMP inhibition, FRTL-5 cells). View Source
